molecular formula C5H4Br2N2 B1315678 2,6-Dibromopyridin-4-amine CAS No. 39771-34-1

2,6-Dibromopyridin-4-amine

Cat. No.: B1315678
CAS No.: 39771-34-1
M. Wt: 251.91 g/mol
InChI Key: NTFZVUOMTODHRO-UHFFFAOYSA-N
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Description

2,6-Dibromopyridin-4-amine is an organic compound with the molecular formula C₅H₄Br₂N₂. It is a derivative of pyridine, where two bromine atoms are substituted at the 2nd and 6th positions, and an amino group is substituted at the 4th position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

2,6-Dibromopyridin-4-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the body . The compound’s bromine atoms contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of enzymatic activity, depending on the specific enzyme involved.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This pathway is essential for regulating cell growth, differentiation, and apoptosis. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in the activity of metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with active sites on enzymes, leading to their inhibition or activation . This compound can also bind to DNA and RNA, affecting the transcription and translation processes. The presence of bromine atoms enhances its ability to form stable complexes with nucleophilic biomolecules, thereby influencing various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and proliferation rates.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been observed, where a specific dosage range results in a pronounced biological response. Adverse effects at high doses include hepatotoxicity and nephrotoxicity, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and reduction reactions necessary for the compound’s metabolism. The presence of bromine atoms influences the compound’s metabolic flux, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, contributing to the compound’s overall biochemical effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to various cellular compartments, including the cytoplasm and nucleus. The compound’s distribution is influenced by its chemical properties, such as solubility and reactivity, which determine its affinity for different cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and RNA . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals. These localizations are essential for the compound’s role in regulating cellular processes and biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dibromopyridin-4-amine can be synthesized through several methods. One common method involves the reaction of 2,6-dibromo-4-nitropyridine 1-oxide with iron powder in acetic acid at elevated temperatures. The reaction mixture is heated to 100°C for one hour to yield this compound .

Industrial Production Methods: In industrial settings, the compound can be produced by reacting 2,6-dibromopyridine with ammonia or other amines under controlled conditions. The reaction typically involves heating the reactants in a suitable solvent, followed by purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromopyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2,6-dibromopyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c6-4-1-3(8)2-5(7)9-4/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTFZVUOMTODHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80555745
Record name 2,6-Dibromopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39771-34-1
Record name 2,6-Dibromopyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80555745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2,6-dibromopyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 2,6-dibromo-4-nitro-pyridine (1.0 g, 3.54 mmol) in glacial acetic acid (20 mL) was added Fe-powder (1.0 g, 17.74 mmol) at room temperature. The reaction mixture was refluxed for 90° C. for 30 min. After completion of reaction (TLC monitoring), water was added (100 mL), basified with 2N NaOH (pH 12-14). The resulting mixture was filtered through celite-bed and extracted with ethyl acetate (2×50 mL). The combined organic layers were washed with water, dried (Na2SO4), filtered and evaporated to dryness to get the desired product as an off white solid (0.80 g, 90%).
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1 g
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90%

Synthesis routes and methods II

Procedure details

A mixture of 4-nitro-2,6-dibromopyridine-N-oxide (1.2 g), iron powder (1.2 g) and acetic acid (15 ml) were stirred and heated to 100° C. for 1 hour. Upon cooling the mixture was basified with 3 molar sodium hydroxide and continuously extracted with ether. Removal of the ether under reduced pressure left a white crystalline product of 4-amino-2,6-dibromopyridine (1.0 g, 99%), m.p. 212-214° C.
Quantity
1.2 g
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1.2 g
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15 mL
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Synthesis routes and methods III

Procedure details

2,6-dibromo-4-nitro pyridine 1-oxide (14.5 g, 48.6 mmol) was taken up in 130 mL of acetic acid and iron powder (11 g, 196.9 mmol) was added in portionwise and the mixture was stirred at room temperature for 45 minutes. 500 mL of water was added and the product was extracted with EtOAc (500 mL). The organic layer was washed with 300 mL of water then with 300 mL of a sat K2CO3 sol and then with 300 mL of brine. The organic layer was dried over magnesium sulfate and the solvent was removed in vacuo to give 11.1 g of the title compound as a white solid.
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14.5 g
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500 mL
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130 mL
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11 g
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Synthesis routes and methods IV

Procedure details

To a solution of 2,6-dibromo-4-nitropyridine 1-oxide (6.80 g, 22.82 mmol) in acetic acid (100 mL) at rt was added Fe powder (6.40 g, 114.13 mmol). The resulting reaction mixture was heated to 100° C. for 1 h. After completion of reaction (by TLC), acetic acid was distilled off under reduced pressure, the residue was basified with aqueous ammonia solution and extracted with EtOAc (3×250 mL). The combined organics were washed with brine, dried (Na2SO4), filtered and concentrated under reduced pressure. The residue thus obtained was treated with ether and hexane and filtered to obtain the desired product as an off white solid (5.40 g, 94%).
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6.8 g
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100 mL
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6.4 g
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Synthesis routes and methods V

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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